N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

Medicinal Chemistry Scaffold Design Pharmacophore Mapping

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide (CAS 898428-54-1, PubChem CID is a synthetic small molecule that integrates a 2-methyl-4-oxo-3,4-dihydroquinazolinone core with a furan-2-carboxamide moiety via a meta-substituted phenyl linker. This quinazolinone-furan hybrid scaffold is structurally related to the privileged quinazolin-3(4H)-yl-phenyl fragment found in BMS-935177, a clinical-stage Bruton's tyrosine kinase (BTK) inhibitor.

Molecular Formula C20H15N3O3
Molecular Weight 345.358
CAS No. 898428-54-1
Cat. No. B2830127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide
CAS898428-54-1
Molecular FormulaC20H15N3O3
Molecular Weight345.358
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C20H15N3O3/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24)
InChIKeyYGSHFIXSNIAURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide (CAS 898428-54-1): A Dual-Pharmacophore Quinazolinone-Furan Carboxamide for NOX-Targeted Research


N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide (CAS 898428-54-1, PubChem CID 7294910) is a synthetic small molecule that integrates a 2-methyl-4-oxo-3,4-dihydroquinazolinone core with a furan-2-carboxamide moiety via a meta-substituted phenyl linker [1]. This quinazolinone-furan hybrid scaffold is structurally related to the privileged quinazolin-3(4H)-yl-phenyl fragment found in BMS-935177, a clinical-stage Bruton's tyrosine kinase (BTK) inhibitor [2]. The compound is cataloged as an inhibitor of NADPH oxidase (NOX) enzymes, a family of multi-subunit transmembrane protein complexes responsible for regulated production of reactive oxygen species (ROS) . With a molecular weight of 345.4 g/mol, a calculated XLogP3 of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors, it possesses drug-like physicochemical properties within Lipinski parameter space [1].

Why N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide Cannot Be Substituted by Generic Quinazolinone or Furan-Carboxamide Analogs


The target compound embodies a precise topological arrangement—a 2-methyl-4-oxo-3,4-dihydroquinazolinone N-linked at the 3-position to a meta-substituted phenyl ring, which is in turn connected to a furan-2-carboxamide—that is not replicated in any commercially available generic alternative. Simple quinazolinones (e.g., 2-methyl-4-oxo-3H-quinazolin-4-one, lacking the furan-carboxamide extension) and simple furan-2-carboxamides independently exhibit distinct target engagement profiles [1]. The brominated analog 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide introduces a heavy halogen at the furan 5-position, which alters both electronic properties and steric bulk, potentially affecting NOX isoform selectivity and off-target profiles in ways that cannot be assumed equivalent without direct comparative data . Regioisomeric variants such as N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (CAS 1105207-09-7) reposition the furan-carboxamide attachment to the quinazolinone 6-position rather than the N-3 phenyl ring, fundamentally altering the pharmacophore geometry [2]. The established NOX inhibitor GKT136901 (CAS 955272-06-7), while containing a furan moiety, belongs to a chemically distinct scaffold (pyrazolo[1,5-a]pyridine) and exhibits Ki values of 160 nM and 165 nM for NOX1 and NOX4 respectively, which does not predict the activity of the quinazolinone-furan carboxamide series . These structural divergences preclude reliable inference of biological activity, selectivity, or pharmacokinetic behavior across analogs.

Product-Specific Quantitative Evidence Guide for N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide (CAS 898428-54-1)


Structural Topology Differentiation: Unique Quinazolinone–Phenyl–Furan Connectivity vs. Regioisomeric and Scaffold-Hopping Analogs

The target compound is defined by a specific atomic connectivity: a 2-methyl-4-oxo-3,4-dihydroquinazolinone ring N-substituted at position 3 with a phenyl ring at the meta-position relative to a furan-2-carboxamide amide bond [1]. This connectivity is distinct from the closest commercially listed regioisomer N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (CAS 1105207-09-7), in which the carboxamide is attached at the quinazolinone 6-position rather than via the N3-phenyl linker, and which additionally introduces a 4-fluorophenyl substituent at N3 [2]. The brominated analog 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide differs by a single bromine atom at the furan 5-position, which alters the compound's molecular weight from 345.4 to 424.3 g/mol and introduces a heavy halogen that can participate in halogen bonding and alter metabolic stability . Neither regioisomeric nor halogenated analogs have been demonstrated to exhibit equivalent target binding, cellular activity, or pharmacokinetic profiles.

Medicinal Chemistry Scaffold Design Pharmacophore Mapping NOX Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Brominated and Regioisomeric Analogs

Computationally derived physicochemical parameters available from PubChem reveal that the target compound has a calculated XLogP3 of 2.7, one hydrogen bond donor (the amide NH), and four hydrogen bond acceptors (the quinazolinone carbonyl oxygen, the amide carbonyl oxygen, the furan ring oxygen, and the quinazolinone N1 nitrogen) [1]. This profile suggests moderate lipophilicity consistent with oral bioavailability potential under Lipinski guidelines. For comparison, the 5-bromo analog is expected to exhibit a higher XLogP (estimated increase of approximately +0.5 to +0.8 log units due to bromine substitution), which may enhance membrane permeability but also increase the risk of hERG binding, phospholipidosis, or non-specific protein binding . The regioisomer CAS 1105207-09-7, bearing a 4-fluorophenyl substituent, introduces a different electronic environment and an additional aromatic ring, altering both lipophilicity and potential π-stacking interactions . These differences are calculable from molecular structure but have not been validated by comparative experimental ADME assays.

Drug-Likeness Physicochemical Properties Lipophilicity ADME Prediction

Scaffold Relationship to BMS-935177: A Pharmacophoric Link to a Clinically Validated BTK Inhibitor Program

The quinazolin-3(4H)-yl-phenyl substructure present in the target compound is also found as a key pharmacophoric element in BMS-935177, a potent, selective, and reversible BTK inhibitor that advanced to clinical evaluation [1]. In BMS-935177, the [2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] fragment is elaborated with a 7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide at the ortho-methyl position, yielding a BTK IC50 in the low nanomolar range [1]. While the target compound replaces the carbazole-carboxamide with a simpler furan-2-carboxamide, the shared quinazolinone-phenyl architecture provides a validated starting point for kinase selectivity profiling. The published BMS-935177 SAR demonstrates that modifications at the phenyl ring position can toggle selectivity between BTK and other Tec-family kinases, suggesting that the furan-2-carboxamide substitution in the target compound may confer a distinct kinase selectivity fingerprint [1]. However, no direct kinase profiling data for the target compound have been published, making this a class-level inference requiring experimental verification.

Kinase Inhibition BTK Clinical Compound Scaffold Analysis

NOX Enzyme Inhibition Designation: Vendor-Cited Biological Activity Supported by Published NOX Inhibitor Pharmacology Literature

The target compound is designated by its supplier (Toronto Research Chemicals) as an inhibitor of NADPH oxidase (NOX), the enzyme complex responsible for regulated superoxide and downstream reactive oxygen species (ROS) production, with potential utility in inflammatory disease research . The vendor references two published studies on NOX pharmacology: Impellizzeri et al. (Biochem Pharmacol, 2011, 81, 636) and Genovese et al. (Brain Res, 1372), which describe the role of NOX-derived ROS in inflammatory signaling and the pharmacological effects of NOX inhibition in preclinical models . These references establish the therapeutic rationale for NOX inhibition but do not contain experimental data for this specific compound. For context, the well-characterized NOX1/4 inhibitor GKT136901 exhibits Ki values of 160 nM (NOX1) and 165 nM (NOX4), and the pan-NOX inhibitor APX-115 (Ewha-18278) shows Ki values of 1.08 μM (NOX1), 0.57 μM (NOX2), and 0.63 μM (NOX4) . No comparable quantitative potency data (IC50, Ki, or cellular ROS inhibition) exist in the public domain for the target compound, and its NOX isoform selectivity profile remains uncharacterized.

NADPH Oxidase NOX Inhibition Reactive Oxygen Species Inflammatory Disease

Best Research and Industrial Application Scenarios for N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide (CAS 898428-54-1)


NADPH Oxidase (NOX) Enzyme Inhibition Screening and Isoform Profiling

Based on its vendor designation as an NADPH oxidase inhibitor , the primary application scenario is as a screening compound in NOX enzyme activity assays. Researchers can deploy this compound in cell-free enzymatic assays using recombinant NOX isoforms (NOX1, NOX2, NOX3, NOX4, NOX5) to establish its potency (IC50/Ki) and isoform selectivity profile, which are currently unknown. Comparative testing against reference NOX inhibitors such as GKT136901 (NOX1/4-selective, Ki ~160–165 nM) and APX-115 (pan-NOX, Ki 0.57–1.08 μM) would position the compound within the NOX inhibitor landscape. Cellular ROS production assays in NOX-expressing cell lines (e.g., HEK293-NOX4, HASMC for NOX4-dependent TGFβ signaling) would further establish functional activity. Because no quantitative potency data exist for this compound, positive results from such profiling would constitute a novel contribution to the literature.

Structure-Activity Relationship (SAR) Expansion Around the BMS-935177 Quinazolinone-Phenyl Pharmacophore

The target compound shares the 2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl scaffold with the clinical BTK inhibitor BMS-935177, but replaces the carbazole-carboxamide extension with a simpler furan-2-carboxamide . This makes it a valuable tool compound for kinase selectivity profiling studies aimed at understanding how modifications at the phenyl ring exit vector influence kinase polypharmacology. Researchers can perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine whether the furan-2-carboxamide substitution redirects kinase selectivity away from BTK and toward other tyrosine or serine/threonine kinases. The brominated analog (5-bromo derivative) can be used in parallel to assess halogen effects on kinase binding . This SAR exploration leverages the clinically validated scaffold to probe adjacent chemical space without requiring de novo scaffold design.

Quinazolinone-Furan Hybrid Scaffold Reference for Computational Chemistry and Cheminformatics Model Building

The compound's well-defined molecular structure (InChIKey YGSHFIXSNIAURZ-UHFFFAOYSA-N, exact mass 345.11134135 Da, XLogP3 2.7) makes it suitable as a reference compound for computational model development. Applications include: (i) molecular docking studies against NOX enzyme homology models or crystal structures to generate testable binding hypotheses; (ii) pharmacophore model construction where the spatial relationship between the quinazolinone carbonyl, the furan oxygen, and the amide NH defines a three-point pharmacophore; (iii) quantitative structure-activity relationship (QSAR) model training where the compound serves as a data point in a chemical series that includes the brominated analog and regioisomer; and (iv) molecular dynamics simulations comparing the conformational flexibility of the meta-phenyl linker versus para-phenyl or direct quinazolinone-linked analogs. These computational applications do not require pre-existing bioactivity data and can generate hypotheses that guide subsequent experimental validation.

Inflammatory Disease Model Probe Compound for ROS-Mediated Pathway Studies

Given the vendor-cited references to NOX-related inflammatory pharmacology , the compound may serve as a probe in cellular models of ROS-driven inflammation. Potential experimental systems include: LPS-stimulated macrophage ROS production assays, TGFβ-induced smooth muscle cell activation (relevant to fibrosis), and ischemia-reperfusion injury models where NOX-derived superoxide contributes to tissue damage. However, researchers must be aware that no in vitro or in vivo efficacy data have been published for this specific compound, and all such experiments would constitute de novo characterization. Positive controls should include established NOX inhibitors (e.g., GKT136901, GKT137831, APX-115) and ROS scavengers (e.g., N-acetylcysteine) to validate assay sensitivity and mechanistic interpretation. Any conclusions about therapeutic potential must be strictly limited to the experimental context and not extrapolated to clinical relevance without pharmacokinetic and toxicological characterization.

Quote Request

Request a Quote for N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.